4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole
Overview
Description
The compound “4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole” contains several functional groups. The “4-(chloromethyl)” part refers to a chloromethyl group attached to the 4th position of another group. The “1-[4-(methylsulfanyl)phenyl]” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methylsulfanyl (CH3-S-) group attached to its 4th position. The “1H-1,2,3-triazole” part refers to a 1,2,3-triazole ring, a five-membered ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 1,2,3-triazole with a 4-(chloromethyl)phenyl compound in the presence of a base. The methylsulfanyl group could be introduced either before or after this step, depending on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a phenyl ring, and a chloromethyl and a methylsulfanyl group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The chloromethyl group could undergo nucleophilic substitution reactions, while the methylsulfanyl group could be oxidized to a sulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a chloromethyl group could make it more reactive, while the presence of a phenyl ring could increase its hydrophobicity .Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
- Development of Synthetic Routes : The synthesis of 1,2,3-triazole derivatives, including those with chloromethyl and methylsulfanyl phenyl groups, involves various routes, demonstrating the compound's role in facilitating novel chemical reactions and synthesis strategies. For instance, derivatives of 4,5-dibromo-1H-1,2,3-triazole have been synthesized and further reacted to produce isolable products with significant yields, showcasing the compound's utility in organic synthesis and ligand development (Iddon & Nicholas, 1996).
Applications in Material Science
- Energetic Materials : The synthesis of triazolyl-functionalized monocationic energetic salts demonstrates the application of chloromethyl-triazole derivatives in creating materials with good thermal stability and relatively high density. These materials are significant for their potential use in energetic applications, highlighting the compound's role in the development of advanced materials (Wang et al., 2007).
Pharmacological Activities
- Antimicrobial and Antifungal Activities : The triazole core, including modifications with methylsulfanyl groups, has been explored for its antimicrobial and antifungal properties. For example, some derivatives have exhibited promising biological activity, indicating the potential use of these compounds in developing new antimicrobial agents (Sumangala et al., 2012).
- Antimycobacterial Agents : Research has also focused on the antimycobacterial activities of triazole derivatives, with specific compounds displaying significant activity against Mycobacterium tuberculosis. This suggests the compound's derivatives could contribute to the development of new treatments for tuberculosis (Sarı et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-1-(4-methylsulfanylphenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-15-10-4-2-9(3-5-10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKFULPSLABBNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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